Dioleyldimethylammonium chloride

Beschreibung

Eigenschaften

CAS-Nummer |

7212-69-3 |

|---|---|

Molekularformel |

C38H76ClN |

Molekulargewicht |

582.5 g/mol |

IUPAC-Name |

dimethyl-bis[(Z)-octadec-9-enyl]azanium chloride |

InChI |

InChI=1S/C38H76N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h19-22H,5-18,23-38H2,1-4H3;1H/q+1;/p-1/b21-19-,22-20-; |

InChI-Schlüssel |

UAKOZKUVZRMOFN-JDVCJPALSA-M |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC[N+](CCCCCCCC/C=C\CCCCCCCC)(C)C.[Cl-] |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC[N+](C)(C)CCCCCCCCC=CCCCCCCCC.[Cl-] |

Andere CAS-Nummern |

7212-69-3 |

Synonyme |

dioleyldimethylammonium chloride dioleyldimonium chloride DODAC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dioleyldimethylammonium Chloride (DODAC) for Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleyldimethylammonium chloride (DODAC) is a cationic lipid that has garnered significant interest within the fields of drug delivery and gene therapy. Its amphiphilic nature, characterized by a positively charged head group and two long hydrophobic oleyl chains, enables the formation of vesicles and nanoparticles capable of encapsulating and transporting therapeutic payloads. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of DODAC, with a focus on experimental protocols and mechanisms relevant to drug development.

Chemical Structure and Physicochemical Properties

DODAC is a quaternary ammonium (B1175870) salt with the chemical formula C₃₈H₇₆ClN. The molecule consists of a central nitrogen atom covalently bonded to two methyl groups and two oleyl chains, with a chloride counter-ion. The oleyl chains are unsaturated, containing a cis double bond, which influences the fluidity and packing of lipid bilayers formed from this molecule.

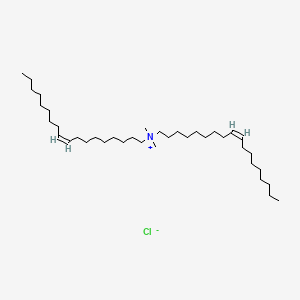

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound (DODAC).

A summary of the key physicochemical properties of DODAC and its saturated analog, dioctadecyldimethylammonium chloride (DODMAC), is presented in Table 1. Due to the limited availability of specific experimental data for DODAC, properties of DODMAC are included for comparison as a closely related compound.

Table 1: Physicochemical Properties of DODAC and DODMAC

| Property | This compound (DODAC) | Dioctadecyldimethylammonium chloride (DODMAC) | Source(s) |

| CAS Number | 7212-69-3 | 107-64-2 | [1][2][3] |

| Molecular Formula | C₃₈H₇₆ClN | C₃₈H₈₀ClN | [1][2][3] |

| Molecular Weight | 582.47 g/mol | 586.5 g/mol | [1][2][3] |

| Appearance | Not specified | White or yellowish paste or solid | [] |

| Solubility | Soluble in ethanol (B145695) and methanol | Soluble in polar solvents, slightly soluble in water (soluble upon heating) | [1][] |

| Melting Point | Not specified | 72-122 °C | [] |

| Critical Micelle Concentration (CMC) | Not explicitly found in literature | Not explicitly found in literature |

Experimental Protocols

Preparation of DODAC-based Liposomes/Nanoparticles

The thin-film hydration method followed by extrusion is a common and effective technique for preparing unilamellar DODAC-containing liposomes with a defined size distribution.

Materials:

-

This compound (DODAC)

-

Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) - DOPE)

-

Chloroform (B151607) or a chloroform:methanol mixture

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Protocol:

-

Lipid Film Formation:

-

Dissolve DODAC and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform or a suitable organic solvent mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the aqueous buffer, pre-warmed to a temperature above the lipid phase transition temperature.

-

Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Load the MLV suspension into an extruder.

-

Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a more uniform size.

-

The following diagram illustrates the general workflow for the preparation and characterization of DODAC-containing nanoparticles.

Caption: General workflow for DODAC nanoparticle preparation and characterization.

Characterization of DODAC Nanoparticles

Particle Size and Polydispersity Index (PDI) Measurement:

-

Method: Dynamic Light Scattering (DLS).[][5]

-

Protocol:

-

Dilute the liposome (B1194612) suspension in the same buffer used for hydration to an appropriate concentration.

-

Transfer the diluted sample to a cuvette.

-

Measure the scattered light intensity fluctuations at a fixed angle (e.g., 90° or 173°) and temperature (e.g., 25°C).

-

The instrument's software calculates the hydrodynamic diameter (particle size) and the PDI, which indicates the breadth of the size distribution.

-

Zeta Potential Measurement:

-

Protocol:

-

Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).

-

Place the sample in a specialized zeta potential cell.

-

Apply an electric field and measure the velocity of the particles.

-

The electrophoretic mobility is then used to calculate the zeta potential, which reflects the surface charge of the nanoparticles.

-

Applications in Drug Delivery and Gene Therapy

As a cationic lipid, DODAC is primarily utilized for the delivery of negatively charged molecules such as plasmid DNA, siRNA, and mRNA. The positively charged surface of DODAC-containing liposomes facilitates the condensation of nucleic acids and interaction with the negatively charged cell membrane, promoting cellular uptake.

Mechanism of Cationic Liposome-Mediated Gene Delivery

The delivery of genetic material by cationic liposomes like those formed with DODAC generally follows a multi-step process, as depicted in the signaling pathway diagram below.

Caption: Simplified pathway of cationic liposome-mediated gene delivery.

Key Steps in the Pathway:

-

Lipoplex Formation: The positively charged DODAC liposomes electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acids, condensing them into a compact structure known as a lipoplex.[7]

-

Cellular Association and Uptake: The net positive charge of the lipoplex promotes its association with the negatively charged proteoglycans on the cell surface, leading to cellular uptake, primarily through endocytosis.[8]

-

Endosomal Escape: This is a critical and often rate-limiting step. It is hypothesized that the cationic lipids interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm. The "proton sponge" effect, where the buffering capacity of amines leads to osmotic swelling and rupture of the endosome, is another proposed mechanism, though more relevant for polymeric carriers.

-

Intracellular Trafficking and Nuclear Entry: Once in the cytoplasm, the nucleic acid must traverse the cytoplasm and enter the nucleus to be transcribed.

-

Gene Expression: Inside the nucleus, the delivered gene is transcribed into mRNA, which is then translated into the therapeutic protein in the cytoplasm.

Conclusion

References

- 1. Understanding the Role of Liposomes in Drug Delivery | MolecularCloud [molecularcloud.org]

- 2. azonano.com [azonano.com]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. mdpi.com [mdpi.com]

- 7. Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cationic lipid-mediated gene transfer: analysis of cellular uptake and nuclear import of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Dioleyldimethylammonium Chloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Dioleyldimethylammonium chloride (DODAC), a cationic lipid increasingly utilized in research for drug delivery and gene transfection applications. This document details a common synthesis pathway, experimental protocols, and the application of DODAC in forming liposomal delivery systems.

Introduction to this compound (DODAC)

This compound is a quaternary ammonium (B1175870) salt characterized by a positively charged nitrogen atom covalently bonded to two oleyl chains and two methyl groups. This amphipathic structure, featuring a hydrophilic cationic head group and long, hydrophobic oleyl tails, makes it an effective component in the formation of cationic liposomes. These liposomes can electrostatically interact with and encapsulate negatively charged molecules such as nucleic acids (DNA and RNA) and certain drugs, facilitating their delivery into cells.

Synthesis of this compound

A common and logical pathway for the synthesis of DODAC involves a two-step process: first, the formation of the tertiary amine intermediate, N,N-dimethyloleylamine, followed by its quaternization to yield the final DODAC product.

Step 1: Synthesis of N,N-Dimethyloleylamine

The initial step involves the reductive amination of oleyl aldehyde or the direct alkylation of oleylamine (B85491). A feasible approach starts with oleylamine, which is first converted to its N,N-dimethyl derivative.

Experimental Protocol: Synthesis of N,N-Dimethyloleylamine

This protocol is based on general reductive amination procedures for long-chain amines.

-

Materials:

-

Oleylamine

-

Formaldehyde (B43269) (37% aqueous solution)

-

Formic acid (88%)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine oleylamine (1 equivalent) with formic acid (2.5 equivalents).

-

Slowly add formaldehyde solution (2.2 equivalents) to the mixture while stirring.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a concentrated sodium hydroxide solution until the pH is basic (pH > 10).

-

Extract the aqueous mixture with diethyl ether (3 x volume).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude N,N-dimethyloleylamine.

-

The crude product can be purified by vacuum distillation to yield the pure tertiary amine.

-

Step 2: Quaternization to form this compound

The final step is a Menschutkin reaction, involving the alkylation of the synthesized N,N-dimethyloleylamine with an oleyl halide, typically oleyl chloride, to form the quaternary ammonium salt, DODAC.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

N,N-dimethyloleylamine (from Step 1)

-

Oleyl chloride

-

Acetonitrile (B52724) or another polar aprotic solvent

-

Diethyl ether or ethyl acetate (B1210297) for purification

-

-

Procedure:

-

Dissolve N,N-dimethyloleylamine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add oleyl chloride (1 equivalent) to the solution at room temperature with vigorous stirring.

-

Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir for 24-48 hours. Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the tertiary amine starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling or with the addition of a less polar solvent like diethyl ether.

-

Collect the solid product by filtration and wash with cold diethyl ether to remove unreacted starting materials.

-

The crude DODAC can be further purified by recrystallization from a suitable solvent system (e.g., acetonitrile/ether or ethyl acetate) to obtain the final product as a white or off-white solid.

-

Dry the purified product under vacuum.

-

Characterization of this compound

The structure and purity of the synthesized DODAC should be confirmed using standard analytical techniques.

| Characterization Technique | Expected Observations |

| ¹H NMR (Proton NMR) | Signals corresponding to the protons of the oleyl chains (alkene protons at ~5.3 ppm, methylene (B1212753) protons at various shifts), and characteristic downfield-shifted signals for the N-methyl (~3.3 ppm) and N-methylene protons adjacent to the positively charged nitrogen.[1][2] |

| ¹³C NMR (Carbon-13 NMR) | Resonances for the carbonyl carbon (if applicable from starting material), alkene carbons (~130 ppm), and various aliphatic carbons of the oleyl chains, as well as the N-methyl and N-methylene carbons.[1] |

| Mass Spectrometry (MS) | The detection of the cationic part of the molecule [M]⁺, with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the dioleyldimethylammonium cation. Electrospray ionization (ESI-MS) is a suitable technique.[3][4] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic peaks for C-H stretching of the alkyl chains, C=C stretching of the oleyl groups, and C-N stretching. |

Quantitative Data Summary

The following table summarizes hypothetical but expected quantitative data for the synthesis of DODAC. Actual yields and purity will depend on specific reaction conditions and purification efficiency.

| Parameter | Step 1: N,N-Dimethyloleylamine Synthesis | Step 2: DODAC Synthesis (Quaternization) |

| Yield | 80-90% | 70-85% |

| Purity (by NMR) | >95% after purification | >98% after recrystallization |

| Appearance | Colorless to pale yellow oil | White to off-white waxy solid |

Application in Research: Liposome (B1194612) Formulation for Drug Delivery

DODAC is a key component in the formulation of cationic liposomes for the delivery of therapeutic agents. The thin-film hydration method is a common technique for preparing these liposomes.

Experimental Protocol: Preparation of DODAC:DOPE Liposomes by Thin-Film Hydration

This protocol describes the formation of liposomes composed of DODAC and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).

-

Materials:

-

This compound (DODAC)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Chloroform (B151607) or a chloroform:methanol mixture

-

Aqueous buffer (e.g., PBS or HEPES-buffered saline)

-

Drug to be encapsulated (hydrophilic or hydrophobic)

-

-

Procedure:

-

Dissolve DODAC and DOPE in the desired molar ratio (e.g., 1:1) in chloroform in a round-bottom flask.[5][6][7][8][9] If encapsulating a hydrophobic drug, it should be co-dissolved with the lipids at this stage.[10]

-

Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure.[11][12]

-

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable) pre-heated to a temperature above the lipid phase transition temperature.[10][11][12]

-

Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).

-

To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension can be sonicated or subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[11]

-

Visualization of Workflows and Pathways

Synthesis Workflow

Caption: A logical workflow for the two-step synthesis of DODAC.

Liposome Formulation and Drug Encapsulation Workflow

Caption: Workflow for preparing drug-loaded DODAC liposomes.

Cellular Uptake Signaling Pathway

Caption: Cellular uptake pathway of DODAC-based cationic liposomes.[13][14][15][16][17]

References

- 1. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. avantiresearch.com [avantiresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparative study on preparative methods of DC-Chol/DOPE liposomes and formulation optimization by determining encapsulation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]

- 12. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]

- 13. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. liposomes.ca [liposomes.ca]

- 15. Endocytosis: The Nanoparticle and Submicron Nanocompounds Gateway into the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

DODAC cationic lipid mechanism of action in gene delivery

An in-depth technical guide on the core mechanism of action of the DODAC cationic lipid in gene delivery for researchers, scientists, and drug development professionals.

Introduction to DODAC in Gene Delivery

N,N-dioleyl-N,N-dimethylammonium chloride (DODAC) is a synthetic, dialkylammonium cationic lipid that has been investigated for its utility as a non-viral vector for gene delivery. Its amphiphilic structure, comprising a positively charged dimethylammonium headgroup and two unsaturated oleyl chains, allows it to self-assemble into liposomes and effectively condense negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into nanoparticles known as lipoplexes. The overall positive charge of these lipoplexes facilitates interaction with and transport across the negatively charged cell membrane, making DODAC a promising candidate for various gene therapy applications. This guide delves into the fundamental mechanisms governing DODAC-mediated gene delivery, supported by quantitative data and experimental methodologies.

Mechanism of Action: A Stepwise Breakdown

The process of DODAC-mediated gene delivery can be dissected into several key stages, from the initial formulation of the lipoplex to the ultimate expression of the therapeutic gene within the target cell.

Lipoplex Formation

The initial and critical step in DODAC-based gene delivery is the spontaneous self-assembly of DODAC liposomes with nucleic acids to form lipoplexes. This process is primarily driven by the electrostatic interaction between the positively charged headgroup of DODAC and the negatively charged phosphate (B84403) backbone of the nucleic acid.

-

Condensation of Nucleic Acids: The cationic nature of DODAC allows it to effectively neutralize and condense the nucleic acid, protecting it from degradation by nucleases in the extracellular environment.

-

Role of Helper Lipids: DODAC is often co-formulated with a neutral "helper" lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). DOPE does not directly bind to the nucleic acid but incorporates into the lipid bilayer, where it plays a crucial role in destabilizing the endosomal membrane to facilitate the release of the nucleic acid into the cytoplasm. This is attributed to DOPE's tendency to form an inverted hexagonal (HII) phase, which disrupts the lamellar structure of the endosomal membrane.

Cellular Uptake

The positively charged surface of the DODAC-based lipoplexes facilitates their binding to the negatively charged heparan sulfate (B86663) proteoglycans on the surface of the cell membrane. Following this initial adhesion, the lipoplexes are internalized by the cell, primarily through endocytosis. The specific endocytic pathway can vary depending on the cell type and the physicochemical properties of the lipoplexes, but it generally involves clathrin-mediated or caveolae-mediated endocytosis.

Endosomal Escape

After internalization, the lipoplex is encapsulated within an endosome. For the therapeutic gene to be effective, it must be released from the endosome into the cytoplasm before it is degraded by lysosomal enzymes. This endosomal escape is a major barrier to efficient gene delivery. The "proton sponge" effect is a widely accepted hypothesis for this process.

-

Proton Sponge Effect: The primary amine groups on DODAC can become protonated as the pH within the endosome decreases. This influx of protons is followed by a passive influx of chloride ions to maintain charge neutrality, leading to an increase in osmotic pressure within the endosome. The resulting osmotic swelling eventually causes the endosomal membrane to rupture, releasing the lipoplex into the cytoplasm.

-

Membrane Fusion: The presence of DOPE can further enhance endosomal escape by promoting fusion between the lipoplex and the endosomal membrane, leading to the direct release of the nucleic acid into the cytoplasm.

Intracellular Trafficking and Nuclear Entry

Once in the cytoplasm, the nucleic acid must be released from the DODAC lipid to become biologically active. For plasmid DNA, it must then be transported to the nucleus for transcription to occur. The exact mechanisms of lipoplex dissociation and nuclear import are not fully understood but are thought to involve interactions with cytoplasmic components and entry into the nucleus during cell division when the nuclear envelope breaks down.

Quantitative Data on DODAC-Mediated Gene Delivery

The efficiency of DODAC as a gene delivery vector is quantified by several key parameters, which are summarized in the tables below. The data presented is a representative compilation from various in vitro studies.

Table 1: Physicochemical Properties of DODAC-based Lipoplexes

| Formulation (DODAC:DOPE molar ratio) | N/P Ratio* | Particle Size (nm) | Zeta Potential (mV) |

| 1:1 | 5:1 | 150 ± 25 | +35 ± 5 |

| 1:1 | 10:1 | 120 ± 20 | +45 ± 7 |

| 1:2 | 5:1 | 180 ± 30 | +30 ± 4 |

| 1:2 | 10:1 | 145 ± 22 | +40 ± 6 |

*N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid.

Table 2: In Vitro Transfection Efficiency and Cytotoxicity

| Cell Line | Formulation (DODAC:DOPE) | N/P Ratio | Transfection Efficiency (%) | Cell Viability (%) |

| HEK293 | 1:1 | 5:1 | 65 ± 8 | 85 ± 10 |

| HeLa | 1:1 | 10:1 | 55 ± 7 | 75 ± 12 |

| A549 | 1:2 | 5:1 | 40 ± 5 | 90 ± 8 |

| A549 | 1:2 | 10:1 | 50 ± 6 | 80 ± 9 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of gene delivery experiments. Below are outlines of key experimental protocols.

Protocol 1: Preparation of DODAC/DOPE Liposomes

-

Lipid Film Hydration:

-

DODAC and DOPE are dissolved in chloroform (B151607) in a round-bottom flask at the desired molar ratio.

-

The solvent is removed by rotary evaporation under reduced pressure to form a thin lipid film on the flask wall.

-

The film is dried further under vacuum for at least 2 hours to remove any residual solvent.

-

The lipid film is hydrated with a suitable buffer (e.g., sterile water, HEPES-buffered saline) by vortexing to form multilamellar vesicles (MLVs).

-

-

Sonication/Extrusion:

-

The MLV suspension is sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).

-

Protocol 2: Lipoplex Formation and Characterization

-

Formation:

-

Dilute the nucleic acid and the liposome suspension separately in a suitable buffer (e.g., Opti-MEM).

-

Add the nucleic acid solution to the liposome suspension dropwise while gently vortexing.

-

Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable lipoplexes.

-

-

Characterization:

-

Particle Size and Zeta Potential: Measure using dynamic light scattering (DLS) and electrophoretic light scattering (ELS), respectively.

-

Agarose (B213101) Gel Retardation Assay: To confirm the complexation of the nucleic acid with the liposomes, run the lipoplexes on an agarose gel. Complete retardation of the nucleic acid band indicates efficient complexation.

-

Protocol 3: In Vitro Transfection

-

Cell Seeding: Seed the target cells in a multi-well plate and culture them to reach 70-80% confluency on the day of transfection.

-

Transfection:

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Add the lipoplex solution to the cells in a serum-free medium.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

-

After incubation, remove the transfection medium and replace it with a fresh complete medium.

-

-

Analysis:

-

Gene Expression: Analyze the expression of the reporter gene (e.g., GFP, luciferase) 24-48 hours post-transfection using fluorescence microscopy, flow cytometry, or a luciferase assay.

-

Cytotoxicity: Assess cell viability using assays such as MTT, XTT, or trypan blue exclusion.

-

Conclusion

DODAC remains a valuable tool in the field of non-viral gene delivery. Its mechanism of action, centered around the efficient condensation of nucleic acids and a multi-step process of cellular uptake and endosomal escape, has been extensively studied. The effectiveness of DODAC-based systems can be fine-tuned by optimizing parameters such as the helper lipid composition and the N/P ratio. The experimental protocols provided herein offer a foundation for the rational design and evaluation of novel DODAC-based gene delivery vectors for future therapeutic applications.

A Technical Guide to the Physical Properties of Dioleyldimethylammonium Chloride (DODAC) Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleyldimethylammonium chloride (DODAC) is a cationic lipid that has garnered significant attention in the field of drug delivery and gene therapy. When formulated into liposomes, DODAC provides a versatile platform for the encapsulation and transport of therapeutic molecules, including nucleic acids and small molecule drugs. The positive charge imparted by the quaternary ammonium (B1175870) headgroup of DODAC is crucial for its interaction with negatively charged cell membranes and therapeutic cargo, facilitating cellular uptake and endosomal escape.

This technical guide provides an in-depth overview of the core physical properties of DODAC liposomes. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key processes to aid in the design and characterization of effective liposomal delivery systems.

Core Physical Properties of DODAC Liposomes

The efficacy and in vivo behavior of DODAC liposomes are intrinsically linked to their physical characteristics. These properties, including size, surface charge, and lamellarity, are critical quality attributes that must be carefully controlled and characterized.

Size, Polydispersity Index (PDI), and Zeta Potential

The size of liposomes influences their circulation time, biodistribution, and cellular uptake. The polydispersity index (PDI) is a measure of the heterogeneity of particle sizes in a sample, with lower values indicating a more uniform population. The zeta potential provides an indication of the surface charge of the liposomes, which is a key factor in their stability and interaction with biological membranes. A high absolute zeta potential value (typically > ±30 mV) is generally indicative of good colloidal stability due to electrostatic repulsion between particles.

| Formulation Composition | Preparation Method | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| DODAC | Chloroform Vaporization | ~500 | Not specified | Not specified |

| DODAC/PHO-S (2.0 mM) | Not specified | Variable with concentration and time | Variable with concentration and time | Consistently positive, variable with concentration and time |

| Empty DODAC (0.3–2.0 mM) | Not specified | Variable with concentration and time | Variable with concentration and time | Consistently positive, variable with concentration and time |

Note: Data for DODAC liposomes is often presented in the context of specific formulations and applications. The values presented here are illustrative and can vary significantly based on the preparation method, co-lipids used, and the nature of any encapsulated cargo.

Phase Transition Temperature (Tm)

The phase transition temperature (Tm) is the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state. This property is crucial as it affects the stability, permeability, and fusogenicity of the liposome (B1194612) membrane. For lipids with saturated acyl chains, the Tm is typically higher than for those with unsaturated chains like the oleoyl (B10858665) chains in DODAC. The presence of double bonds in the oleoyl chains of DODAC results in a lower phase transition temperature, meaning the liposomes are in a fluid state at physiological temperatures. This fluidity can be advantageous for membrane fusion and the release of encapsulated contents. The phase transition temperature for dioctadecyldimethylammonium bromide (DODAB), a related saturated lipid, is around 45°C, highlighting the fluidizing effect of the unsaturated oleoyl chains in DODAC.[1]

Lamellarity and Morphology

Lamellarity refers to the number of lipid bilayers in a liposome. Liposomes can be unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers). The method of preparation significantly influences the lamellarity of the resulting liposomes. Techniques like thin-film hydration followed by sonication or extrusion are commonly used to produce unilamellar vesicles. The morphology of DODAC liposomes is typically spherical, as visualized by techniques such as transmission electron microscopy (TEM).

Experimental Protocols for Characterization

Accurate and reproducible characterization of DODAC liposomes is essential for their development as drug delivery vehicles. The following are detailed methodologies for key experiments.

Protocol 1: Preparation of DODAC Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.

-

Lipid Film Formation: Dissolve DODAC and any other lipid components (e.g., cholesterol, helper lipids) in a suitable organic solvent (e.g., chloroform, methanol, or a mixture thereof) in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum. This process leaves a thin, uniform lipid film on the inner surface of the flask. It is crucial to ensure all residual solvent is removed, which can be achieved by leaving the flask under high vacuum for an extended period (e.g., overnight).

-

Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, HEPES buffer) to the flask. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipid mixture to facilitate hydration.

-

Vesicle Formation: Agitate the flask, for example, by gentle swirling or vortexing, to disperse the lipid film and form multilamellar vesicles (MLVs).

-

Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion. Extrusion involves passing the liposome suspension through polycarbonate membranes with defined pore sizes and is the preferred method for producing unilamellar vesicles of a specific size.

Protocol 2: Size and Zeta Potential Measurement using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

DLS and ELS are standard techniques for determining the size distribution and zeta potential of nanoparticles in suspension.

-

Sample Preparation: Dilute the liposome suspension to an appropriate concentration with the same buffer used for hydration to avoid changes in ionic strength that could affect the measurements. The optimal concentration should be determined empirically to ensure sufficient scattering intensity without causing multiple scattering effects.

-

Instrumentation: Use a DLS instrument equipped with an ELS module (e.g., a Zetasizer).

-

DLS Measurement (Size and PDI):

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Perform the measurement, during which the instrument records the intensity fluctuations of scattered light caused by the Brownian motion of the liposomes.

-

The software calculates the hydrodynamic diameter and the PDI from the correlation function of the scattered light intensity.

-

-

ELS Measurement (Zeta Potential):

-

Load the diluted sample into a specialized electrophoresis cell.

-

Apply an electric field across the sample.

-

The instrument measures the velocity of the charged liposomes moving towards the oppositely charged electrode (electrophoretic mobility).

-

The zeta potential is then calculated from the electrophoretic mobility using the Henry equation.

-

Protocol 3: Visualization of Liposome Morphology using Transmission Electron Microscopy (TEM)

TEM provides direct visualization of liposome size, shape, and lamellarity.

-

Sample Preparation (Negative Staining):

-

Place a drop of the liposome suspension onto a TEM grid (e.g., a carbon-coated copper grid) for a few minutes to allow the liposomes to adsorb.

-

Blot off the excess suspension with filter paper.

-

Apply a drop of a heavy metal staining solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for a short period (e.g., 30-60 seconds). The stain will surround the liposomes, creating a contrast.

-

Blot off the excess stain and allow the grid to air-dry completely.

-

-

Imaging:

-

Insert the prepared grid into the TEM.

-

Acquire images at various magnifications to observe the overall morphology and individual liposome characteristics. Cryo-TEM is an alternative that involves flash-freezing the sample in a thin layer of vitreous ice, which better preserves the native structure of the liposomes but requires more specialized equipment.

-

Protocol 4: Determination of Phase Transition Temperature using Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material.

-

Sample Preparation:

-

Accurately weigh a small amount of the concentrated liposome suspension into a DSC sample pan.

-

Seal the pan hermetically to prevent water evaporation during the measurement.

-

Prepare a reference pan containing the same amount of the corresponding buffer.

-

-

DSC Measurement:

-

Place the sample and reference pans into the DSC instrument.

-

Heat the samples over a defined temperature range that encompasses the expected phase transition, at a constant heating rate (e.g., 2-5°C/min).

-

The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.

-

-

Data Analysis:

-

A peak in the heat flow versus temperature plot (thermogram) indicates a phase transition.

-

The temperature at the peak maximum is taken as the phase transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).

-

Key Workflows and Mechanisms

Visualizing the experimental processes and the proposed mechanisms of action can aid in understanding the preparation and application of DODAC liposomes.

Caption: Workflow for DODAC Liposome Preparation and Characterization

Caption: Cellular Uptake of DODAC Liposome-Nucleic Acid Complexes

Conclusion

The physical properties of DODAC liposomes are paramount to their function as effective drug and gene delivery vehicles. A thorough understanding and precise control of their size, zeta potential, PDI, phase behavior, and lamellarity are essential for the rational design of formulations with desired stability, biocompatibility, and therapeutic efficacy. The experimental protocols and workflows detailed in this guide provide a robust framework for the preparation and characterization of DODAC liposomes, enabling researchers and drug development professionals to advance their work in this promising area of nanomedicine. The continued investigation into the structure-function relationships of these cationic liposomes will undoubtedly lead to the development of novel and improved therapeutic strategies.

References

The Core Role of DODAC in the Formation and Function of Stabilized Plasmid-Lipid Particles (SPLPs)

A Technical Guide for Researchers and Drug Development Professionals

Stabilized plasmid-lipid particles (SPLPs) represent a significant advancement in non-viral gene delivery, offering a method for systemic administration of plasmid DNA. These nanoparticles are complex assemblies, typically comprising a cationic lipid, a 'helper' phospholipid, and a polyethylene (B3416737) glycol (PEG)-lipid conjugate to ensure stability and bioavailability. At the heart of many effective SPLP formulations is the cationic lipid N,N-dioleoyl-N,N-dimethylammonium chloride (DODAC). This guide provides an in-depth examination of the critical functions of DODAC in the formation, stabilization, and intracellular action of SPLPs.

The Fundamental Role of DODAC in Particle Formation

The primary role of DODAC is to mediate the condensation and encapsulation of plasmid DNA (pDNA). As a cationic lipid, DODAC possesses a positively charged dimethylammonium headgroup that engages in strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of pDNA. This interaction is the foundational step in neutralizing the plasmid's charge and collapsing the large, hydrophilic DNA molecule into a compact structure suitable for encapsulation within a lipid bilayer.

The process of forming a DODAC-based SPLP involves a carefully orchestrated self-assembly, often achieved through methods like detergent dialysis or microfluidic mixing.[1][2] During formation, the cationic DODAC and pDNA are believed to form an intermediate complex, which is then enveloped by the helper lipid, typically dioleoylphosphatidylethanolamine (DOPE), and the stabilizing PEG-lipid. Cryo-electron microscopy has revealed that this process results in particles with a lipid bilayer surrounding a single condensed plasmid, achieving a high plasmid-to-lipid ratio.[1]

The molar percentage of DODAC in the lipid mixture is a critical parameter that dictates the efficiency of DNA entrapment. While maximum encapsulation is often seen at 5-10 mol% DODAC, formulations can be successfully created with concentrations as high as 42.5 mol% to fine-tune the particle's surface charge and transfection potency.[1][2]

Quantitative Analysis of DODAC-Based SPLPs

The physicochemical properties of SPLPs are heavily influenced by their composition, particularly the concentration of DODAC. These properties are crucial determinants of the nanoparticle's stability, safety, and efficacy.

Table 1: Physicochemical Properties of DODAC-SPLPs

| DODAC Concentration (mol%) | Particle Size (nm) | Encapsulation Efficiency (%) | Plasmid Size Range (kb) | Reference(s) |

|---|---|---|---|---|

| 5 - 10 | ~70 | Up to 70% | Not Specified | [2] |

| 7 - 42.5 | ~75 ± 6 | Up to 80% | 3 - 20 |[1] |

Table 2: Influence of DODAC Concentration on Transfection Efficiency

| DODAC Concentration (mol%) | System / Cell Line | Key Finding | Reference(s) |

|---|---|---|---|

| 20 - 24 | COS-7 and HepG2 cells (in vitro) | Resulted in optimum transfection levels. | [3] |

| 24 | B16 tumor model (in vivo) | Showed maximum transfection activity. | [1][4] |

| 42.5 -> 24 | COS-7 cells (in vitro) | Decreasing DODAC concentration improved transfection, partly by reducing toxicity. |[1] |

Experimental Protocol: SPLP Formation via Detergent Dialysis

The detergent dialysis method is a well-established technique for producing homogeneous SPLPs with high encapsulation efficiency.[1][4] The gradual removal of a detergent from a solution of lipids and pDNA facilitates the controlled assembly of the particles.

Methodology:

-

Lipid Solubilization: The required molar ratios of DODAC, DOPE, and a PEG-lipid (e.g., PEG-CerC8) are co-dissolved in a phosphate buffer (e.g., 150 mM sodium phosphate, pH 7.4) containing a detergent, such as octylglucoside, to form micelles. The total lipid concentration is typically around 5 mg/mL.[4]

-

DNA Preparation: The plasmid DNA is dissolved in a compatible buffer to a working concentration (e.g., 200 µg/mL).[4]

-

Mixing: The solubilized lipid mixture is combined with the plasmid DNA solution.

-

Dialysis: The resulting mixture is placed in a dialysis cassette (e.g., 10,000 MWCO) and dialyzed against a detergent-free phosphate buffer (e.g., 150 mM NaCl in 150 mM sodium phosphate, pH 7.4).[4] The dialysis is typically performed overnight at 4°C with several buffer changes to ensure the complete removal of the detergent.

-

Particle Assembly: As the detergent concentration slowly decreases, the lipids reorganize around the condensed pDNA, leading to the spontaneous formation of SPLPs.

-

Purification (Optional): To separate the SPLPs from any remaining empty vesicles or aggregates, the sample can be purified using sucrose (B13894) density gradient centrifugation.[1]

-

Characterization: The final formulation is characterized for particle size, zeta potential, and encapsulation efficiency (e.g., using a PicoGreen assay).

Mechanism of Cellular Uptake and Endosomal Escape

The ultimate success of an SPLP formulation depends on its ability to deliver the pDNA cargo into the cytoplasm of the target cell. This requires overcoming the significant barrier of the endosomal membrane.

-

Cellular Uptake: The net positive charge of DODAC-containing SPLPs facilitates binding to negatively charged proteoglycans on the cell surface, triggering cellular uptake primarily through endocytosis.[5]

-

Endosomal Entrapment: Following endocytosis, the SPLP is sequestered within an endosome. The endosomal compartment undergoes maturation, accompanied by a drop in pH.

-

Endosomal Escape: This is the critical step where DODAC plays its second major role. The cationic DODAC lipids are thought to interact with anionic lipids present in the endosomal membrane.[5][6] This interaction, combined with the presence of the fusogenic helper lipid DOPE, disrupts the integrity of the endosomal bilayer.[6] DOPE's conical molecular shape favors the formation of non-bilayer hexagonal (HII) phases, which can create pores or destabilize the membrane, leading to the release of the pDNA into the cytoplasm.[6][7][8]

References

- 1. Encapsulation of plasmid DNA in stabilized plasmid-lipid particles composed of different cationic lipid concentration for optimal transfection activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Stabilized plasmid-lipid particles for systemic gene therapy | Semantic Scholar [semanticscholar.org]

- 4. liposomes.ca [liposomes.ca]

- 5. mdpi.com [mdpi.com]

- 6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. experts.illinois.edu [experts.illinois.edu]

Understanding the Fusogenic Properties of DODAC Formulations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the fusogenic properties of dioleoyldimethylammonium chloride (DODAC) formulations. DODAC-based liposomes are cationic vesicles widely utilized in drug and gene delivery, owing to their ability to merge with cellular membranes and release their cargo into the cytoplasm. Understanding and characterizing their fusogenic capabilities is paramount for the rational design of effective delivery systems.

Introduction to DODAC and Fusogenicity

Dioleoyldimethylammonium chloride (DODAC) is a cationic lipid characterized by a positively charged headgroup and two unsaturated oleoyl (B10858665) chains. This structure allows for the formation of liposomes that can electrostatically interact with negatively charged cell membranes, a critical first step in the fusion process. The inherent fusogenicity of a liposomal formulation refers to its ability to fuse with a target membrane, leading to the mixing of both their lipid bilayers and aqueous contents.

The efficiency of this fusion is significantly enhanced by the inclusion of "helper lipids" within the DODAC formulation. The most common of these is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). DOPE is a cone-shaped lipid that does not form stable bilayers on its own, instead favoring a non-bilayer hexagonal (HII) phase.[1] This property introduces instability into the liposomal membrane, which lowers the energy barrier for the transition from a bilayer to a fusion intermediate, thereby promoting membrane fusion.[2] The ratio of DODAC to DOPE is a critical parameter that can be optimized to maximize fusogenic activity.

Physicochemical Characterization of DODAC Formulations

The fusogenic potential of DODAC formulations is intrinsically linked to their physicochemical properties. Key parameters include particle size, polydispersity index (PDI), and zeta potential. These are crucial for stability, cellular uptake, and interaction with target membranes.

| Formulation Composition | Size (nm) | PDI | Zeta Potential (mV) | Reference |

| DODAC:DOPE (1:1) | ~100-200 | ≤0.20 | ~+30 | [3] |

| DODAC/PHO-S (1:1) | ~108 ± 15 | 0.20 ± 0.04 | +30.1 ± 1.2 | [4] |

| DODAC (empty liposomes) | Varies with concentration | - | Positive | [4] |

Experimental Protocols for Assessing Fusogenicity

The fusogenic properties of DODAC formulations are typically evaluated using in vitro assays that monitor the mixing of lipids and/or aqueous contents between the liposomes and a model target membrane or live cells.

Lipid Mixing Assay: NBD-PE/Rhodamine-PE FRET Assay

This assay is based on Förster Resonance Energy Transfer (FRET) between two fluorescent lipid probes, N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine (NBD-PE, donor) and Lissamine Rhodamine B-PE (Rh-PE, acceptor), incorporated into the DODAC liposomes.

Principle: When both probes are in close proximity within the same liposomal membrane, the fluorescence of NBD-PE is quenched by Rh-PE. Upon fusion with an unlabeled target membrane, the probes are diluted, leading to a decrease in FRET and a subsequent increase in NBD-PE fluorescence.

Experimental Workflow:

Detailed Methodology:

-

Preparation of Labeled Liposomes:

-

Co-dissolve DODAC, DOPE, NBD-PE, and Rh-PE (e.g., at a 1:1 molar ratio for DODAC:DOPE with 0.5 mol% of each fluorescent probe) in chloroform.

-

Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas, followed by vacuum desiccation.

-

Hydrate the lipid film with an appropriate buffer (e.g., HEPES-buffered saline, HBS) to form multilamellar vesicles (MLVs).

-

Extrude the MLV suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs).

-

-

Preparation of Unlabeled Target Liposomes:

-

Prepare target liposomes (e.g., composed of lipids mimicking a biological membrane, such as DOPC/DOPS) using the same thin-film hydration and extrusion method, but without the fluorescent probes.

-

-

Fusion Measurement:

-

In a fluorometer cuvette, add the labeled DODAC:DOPE liposomes to the assay buffer under constant stirring.

-

Record the baseline NBD fluorescence (F0).

-

Add the unlabeled target liposomes to initiate fusion.

-

Monitor the increase in NBD fluorescence (Ft) at 530 nm with excitation at 465 nm over time.

-

After the fluorescence signal plateaus, add a detergent (e.g., Triton X-100) to completely disrupt all liposomes and achieve maximum fluorescence (Fmax).

-

-

Calculation of Fusion Percentage:

-

The percentage of lipid mixing is calculated using the formula: % Fusion = [(Ft - F0) / (Fmax - F0)] * 100.

-

Content Mixing Assay: Calcein (B42510) Leakage Assay

This assay measures the release of a fluorescent dye, calcein, encapsulated at a self-quenching concentration within the DODAC liposomes.

Principle: At high concentrations, the fluorescence of calcein is self-quenched. Upon fusion with a target membrane and subsequent leakage of the liposomal contents, the calcein is diluted, leading to an increase in its fluorescence.

Experimental Workflow:

Detailed Methodology:

-

Preparation of Calcein-Loaded Liposomes:

-

Prepare a thin lipid film of DODAC:DOPE as described for the lipid mixing assay.

-

Hydrate the film with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM in a buffered solution).

-

Extrude the liposomes to obtain LUVs with encapsulated calcein.

-

-

Removal of Unencapsulated Calcein:

-

Separate the calcein-loaded liposomes from the unencapsulated dye using a size-exclusion chromatography column (e.g., Sephadex G-50).

-

-

Leakage Measurement:

-

Add the purified calcein-loaded liposomes to a cuvette with buffer.

-

Record the baseline fluorescence (F0).

-

Add the target cells or membranes to induce leakage.

-

Monitor the increase in calcein fluorescence (Ft) at approximately 520 nm (excitation at 495 nm).

-

After the reaction is complete, add a detergent (e.g., Triton X-100) to release all encapsulated calcein and determine the maximum fluorescence (Fmax).

-

-

Calculation of Calcein Release Percentage:

-

The percentage of calcein release is calculated as: % Release = [(Ft - F0) / (Fmax - F0)] * 100.

-

Quantitative Analysis of DODAC:DOPE Fusogenicity

The ratio of DODAC to DOPE is a critical determinant of the fusogenic efficiency of the formulation. While a 1:1 molar ratio is commonly used and has been shown to be effective, the optimal ratio can vary depending on the target membrane composition and experimental conditions.

| DODAC:DOPE Molar Ratio | Fusion Efficiency (% Lipid Mixing) | Target Membrane | Reference |

| 1:1 | High | Anionic Liposomes | [5] |

| 1:0 (DODAC only) | Low | Anionic Liposomes | [1] |

| 0:1 (DOPE only) | No fusion (forms HII phase) | - | [1] |

Cellular Uptake and Endosomal Escape of DODAC Formulations

The delivery of therapeutic cargo into the cytoplasm by DODAC formulations is a multi-step process that begins with cellular uptake, primarily through endocytosis, followed by endosomal escape.

Cellular Uptake Mechanisms

Cationic liposomes like those formulated with DODAC are predominantly internalized by cells via endocytosis.[6] The specific endocytic pathway can be cell-type dependent but often involves clathrin-mediated endocytosis.[7]

Logical Relationship of Cellular Uptake:

Endosomal Escape: The "Proton Sponge" Hypothesis

After internalization, the DODAC liposome is enclosed within an endosome, which matures into a lysosome where the cargo can be degraded. For effective delivery, the liposome or its contents must escape the endosome. One proposed mechanism for this is the "proton sponge" effect.

Principle: Cationic lipids with amine groups, like DODAC, can become protonated in the acidic environment of the late endosome. This buffering capacity leads to an influx of protons and chloride ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the liposomal contents into the cytoplasm.

Signaling Pathway for Endosomal Escape:

Conclusion

The fusogenic properties of DODAC formulations are a key attribute for their success as delivery vehicles. These properties are governed by the cationic nature of DODAC, the inclusion of helper lipids like DOPE, and the resulting physicochemical characteristics of the liposomes. A thorough understanding and quantitative assessment of fusogenicity, cellular uptake, and endosomal escape mechanisms are essential for the development of highly efficient and targeted drug and gene delivery systems based on DODAC. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Endocytosis and intracellular processing accompanying transfection mediated by cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Endosomal escape and siRNA delivery with cationic shell crosslinked knedel-like nanoparticles with tunable buffering capacities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Dioleyldimethylammonium Chloride (DODAC) for Non-Viral Gene Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-viral gene therapy presents a promising alternative to viral vectors, offering advantages in safety and manufacturing scalability. Cationic lipids, such as Dioleyldimethylammonium chloride (DODAC), are pivotal components in the formulation of non-viral gene delivery systems. When combined with helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), DODAC forms lipoplexes that can efficiently encapsulate and deliver nucleic acids into target cells. This technical guide provides a comprehensive overview of the core principles of using DODAC for non-viral gene therapy. It covers the formulation, characterization, and application of DODAC/DOPE lipoplexes, including detailed experimental protocols and a summary of relevant quantitative data. The guide also illustrates key mechanistic pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the technology.

Introduction to DODAC-Based Gene Delivery

This compound (DODAC) is a cationic lipid that has garnered significant interest in the field of non-viral gene therapy. Its amphiphilic structure, comprising a positively charged dimethylammonium head group and two oleyl hydrophobic tails, allows it to self-assemble into liposomes in aqueous solutions. The cationic nature of DODAC facilitates the electrostatic interaction with negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), leading to the formation of condensed, nanoparticle structures known as lipoplexes.

The inclusion of a neutral helper lipid, most commonly DOPE, is crucial for enhancing the transfection efficiency of DODAC-based formulations. DOPE's conical shape promotes the formation of non-bilayer lipid structures, which is believed to facilitate the endosomal escape of the nucleic acid cargo into the cytoplasm, a critical step for successful gene delivery.

This guide will delve into the technical aspects of utilizing DODAC/DOPE lipoplexes for non-viral gene therapy, providing researchers and drug development professionals with the necessary information to design and execute experiments in this domain.

Physicochemical Characterization of DODAC/DOPE Lipoplexes

Table 1: Physicochemical Properties of DOTAP/DOPE Lipoplexes

| Cationic Lipid:Helper Lipid (Molar Ratio) | Particle Size (nm) | Zeta Potential (mV) | Reference |

| DOTAP:DOPE (1:1) | ~150 | ~+30 | [1] |

| DOTAP:DOPE (1:1) | 147.5 ± 2.89 | 12.26 ± 0.54 | [2] |

| DOTAP:DOPE (1:1) | 109.2 ± 1.0 | +53.7 ± 1.6 | [3] |

| DOTAP:DOPE (3:1) | Not Specified | Not Specified | N/A |

Note: The data presented for DOTAP/DOPE lipoplexes are intended to serve as a reference for the expected characteristics of DODAC/DOPE formulations due to the limited availability of direct DODAC/DOPE data.

In Vitro Transfection Efficiency and Cytotoxicity

The ultimate goal of a gene delivery vector is to efficiently transfect target cells with minimal toxicity. The transfection efficiency of DODAC/DOPE lipoplexes is influenced by several factors, including the lipid composition, the charge ratio (N/P ratio: the molar ratio of nitrogen in the cationic lipid to phosphate (B84403) in the nucleic acid), and the cell type.

Transfection Efficiency

As with physicochemical properties, detailed transfection efficiency data for a wide range of cell lines using DODAC/DOPE is limited. Therefore, data from studies using DOTAP/DOPE are presented as a predictive indicator of performance.

Table 2: In Vitro Transfection Efficiency of DOTAP/DOPE Lipoplexes

| Cell Line | Cationic Lipid:Helper Lipid (Molar Ratio) | Transfection Efficiency | Reference |

| HeLa, A549, SPC-A1 | DOTAP:DOPE:Cholesterol (50:25:25) | High, comparable to Lipofectamine® 2000 | [1] |

| Murine Bone Marrow-Derived Dendritic Cells (BM-DCs) | DOTAP:DOPE (2:3) | Lower than DOTAP:Cholesterol | [4] |

| 16HBE14o-, Neuro-2A | DOTAP:DOPE (0.5:1, 1:1, 3:1) | High, superior to DOTAP:DOPC | [5] |

Note: This table uses DOTAP/DOPE data as a proxy for DODAC/DOPE performance.

Cytotoxicity

A critical aspect of developing any drug delivery system is ensuring its safety profile. Cationic lipids can exhibit dose-dependent cytotoxicity. It is therefore essential to optimize the formulation to achieve high transfection efficiency at the lowest possible concentration.

Table 3: Cytotoxicity of Cationic Lipoplexes

| Cell Line | Lipoplex Formulation | N/P Ratio | Cell Viability (%) | Reference |

| A549, H1299 | DOTAP/DOPE/HSPC/Chol/mPEG-DSPE | up to 7.5 | >80% | [2] |

| Rainbow Trout Gill Cells | DOPE:DOTAP (1:1) | Not Specified | >90% at low concentrations, highly cytotoxic at >600 µg/ml | [6] |

| L929 | DOTAP:DOPE | 6 | ~60% | [7] |

| H1299 eGFP | DODAC:MO | 10, 15, 20 | Higher than Lipofectamine RNAiMax | [8] |

Note: Data for various cationic lipid formulations are presented to provide a general understanding of lipoplex cytotoxicity.

Experimental Protocols

The following protocols are adapted from established methods for the preparation and use of cationic liposomes and can be applied to DODAC/DOPE formulations.[2]

Preparation of DODAC/DOPE Liposomes (Thin-Film Hydration Method)

-

Lipid Film Formation:

-

Dissolve DODAC and DOPE in chloroform (B151607) at the desired molar ratio (e.g., 1:1) in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask's inner surface.

-

Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile water or PBS) by vortexing or gentle agitation. The final lipid concentration is typically in the range of 1-10 mg/mL.

-

-

Sonication/Extrusion:

-

To obtain unilamellar vesicles of a defined size, sonicate the lipid dispersion using a bath or probe sonicator, or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

In Vitro Transfection Protocol

-

Cell Seeding:

-

Seed the target cells in a multi-well plate 18-24 hours prior to transfection to achieve 70-80% confluency on the day of the experiment.

-

-

Lipoplex Formation:

-

In a sterile tube, dilute the desired amount of plasmid DNA in a serum-free medium.

-

In a separate sterile tube, dilute the required amount of DODAC/DOPE liposome (B1194612) suspension in a serum-free medium.

-

Add the diluted DNA to the diluted liposome suspension and mix gently by pipetting. Do not vortex.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

-

-

Transfection:

-

Aspirate the culture medium from the cells and wash once with sterile PBS.

-

Add the lipoplex-containing medium to the cells dropwise.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

-

After the incubation period, replace the transfection medium with a fresh, complete growth medium.

-

-

Post-Transfection Analysis:

-

Assay for transgene expression at 24-72 hours post-transfection using appropriate methods (e.g., fluorescence microscopy for reporter genes, qPCR for gene expression analysis, or western blotting for protein expression).

-

Mechanistic Insights and Visualizations

Understanding the mechanisms of lipoplex formation, cellular uptake, and intracellular trafficking is crucial for the rational design of effective gene delivery vectors.

Lipoplex Formation and Gene Delivery Workflow

The process begins with the self-assembly of DODAC and DOPE into liposomes, which then complex with nucleic acids to form lipoplexes. These lipoplexes are introduced to cells, leading to gene expression.

Cellular Uptake and Endosomal Escape Pathway

The positively charged lipoplexes interact with the negatively charged cell membrane, triggering cellular uptake, primarily through endocytosis. Once inside the endosome, the "fusogenic" properties of DOPE are thought to promote the destabilization of the endosomal membrane, leading to the release of the nucleic acid into the cytoplasm.

Key Relationships in DODAC/DOPE-mediated Gene Therapy

This diagram illustrates the logical connections between the formulation components, their physicochemical properties, and the resulting biological outcomes.

Conclusion

DODAC, in combination with the helper lipid DOPE, represents a promising platform for non-viral gene delivery. The formulation of DODAC/DOPE lipoplexes allows for the efficient encapsulation and delivery of nucleic acids to target cells. While direct quantitative data for DODAC is still emerging, the extensive research on the analogous lipid DOTAP provides a strong foundation for understanding the expected behavior and performance of DODAC-based systems. The detailed protocols and mechanistic insights provided in this guide aim to equip researchers with the necessary tools and knowledge to advance the development of DODAC-based non-viral gene therapies. Further optimization of formulations, including lipid ratios and targeting moieties, will continue to enhance the therapeutic potential of this versatile delivery system.

References

- 1. The analysis of serum effects on structure, size and toxicity of DDAB-DOPE and DC-Chol-DOPE lipoplexes contributes to explain their different transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Characterization of siRNA Lipoplexes: Effect of Different Lipids, In Vitro Evaluation in Cancerous Cell Lines and In Vivo Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Role of the Helper Lipid on the DNA Transfection Efficiency of Lipopolyplex Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of Dioleoyl Chains in DODAC Lipid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the functional significance of the dioleoyl chains in the cationic lipid N,N-dioleoyl-N,N-dimethylammonium chloride (DODAC). As a key component in non-viral gene delivery systems and other drug formulations, the unique structural characteristics of DODAC's unsaturated acyl chains play a critical role in its interactions with lipid bilayers, nucleic acids, and cellular membranes. This document will detail the physicochemical properties of DODAC, the influence of its dioleoyl chains on membrane fluidity and phase behavior, and its mechanistic role in the formation and function of lipoplexes for transfection. Detailed experimental protocols for the preparation and characterization of DODAC-containing liposomes are provided, alongside a quantitative summary of its biophysical parameters.

Introduction: The Significance of Cationic Lipids in Drug Delivery

Cationic lipids are amphiphilic molecules that possess a positively charged headgroup and a hydrophobic tail. This dual characteristic allows them to self-assemble into vesicles (liposomes) in aqueous environments and to interact with negatively charged molecules such as nucleic acids (DNA and RNA). This interaction leads to the formation of condensed, positively charged complexes known as lipoplexes, which can efficiently transfect cells. DODAC is a widely utilized cationic lipid, and its efficacy is intrinsically linked to the properties of its two oleoyl (B10858665) hydrocarbon chains.

The Function of Dioleoyl Chains in DODAC

The dioleoyl chains are monounsaturated 18-carbon acyl chains, each containing a single cis-double bond. These chains are the hydrophobic core of the DODAC molecule and are fundamental to its function in lipid interactions.

-

Membrane Fluidity and Phase Transition: The presence of the cis-double bond introduces a "kink" in the acyl chains. This structural feature prevents the tight packing of adjacent lipid molecules in a bilayer, thereby increasing the fluidity of the membrane.[1][2] This is in contrast to saturated acyl chains, which are straight and can pack closely together, resulting in a more rigid, gel-like membrane at physiological temperatures. The increased fluidity imparted by the dioleoyl chains is crucial for the dynamic processes involved in drug and gene delivery, such as membrane fusion and endosomal escape. The gel-to-liquid crystalline phase transition temperature (Tm) of DODAC is reported to be 49°C.

-

Formation of Non-Bilayer Structures and Endosomal Escape: The conical shape of lipids with unsaturated chains, like the oleoyl chains in DODAC, in conjunction with helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), promotes the formation of non-bilayer lipid structures, specifically the inverted hexagonal (HII) phase.[3] After a lipoplex is taken up by a cell via endocytosis, the acidic environment of the endosome can trigger the transition from a lamellar to an HII phase. This structural rearrangement is believed to destabilize the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm. This is a critical step for successful gene transfection.

-

Lipoplex Stability and Transfection Efficiency: The fluidity and structural properties endowed by the dioleoyl chains influence the overall stability and morphology of the lipoplexes formed with nucleic acids. These characteristics, in turn, impact the efficiency of transfection. The presence of helper lipids is often essential to maximize the transfection efficiency of cationic lipids like DODAC.

Quantitative Data on DODAC and Related Lipids

The following tables summarize key quantitative data for DODAC and the closely related lipid 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), which shares the same dioleoyl chains and is often used as a model for fluid-phase bilayers.

Table 1: Physicochemical Properties of DODAC and Related Lipids

| Parameter | DODAC | DOPC | Notes |

| Molecular Weight | 582.47 g/mol | 786.11 g/mol | |

| Phase Transition Temperature (Tm) | 49°C | -16.5°C to -20°C | The positively charged headgroup of DODAC influences its Tm. |

| Critical Micelle Concentration (CMC) | Not available in searched literature | ~0.05 μM | CMC is the concentration at which lipids begin to form micelles. |

| Bilayer Thickness | Not available in searched literature | 3.85 nm - 4.62 nm | Measured by various techniques including X-ray and neutron scattering.[4][5] |

Table 2: Cytotoxicity of DODAC-based Liposomes in Cancer Cell Lines

| Cell Line | Formulation | IC50 Value |

| B16F10 (Murine Melanoma) | DODAC/PHO-S | 0.8 mM[6][7] |

| Hepa1c1c7 (Murine Hepatoma) | DODAC/PHO-S | 0.2 mM[6][7] |

PHO-S: Synthetic phosphoethanolamine

Table 3: Comparative Transfection Efficiency of Cationic Lipids in Various Cell Lines

| Cell Line | Cationic Lipid Formulation | Relative Transfection Efficiency |

| HeLa | DOTAP/DOPE | High |

| HEK293 | DOTAP/DOPE | Very High[8] |

| CHO-K1 | EPC, C20-n, C30-n with DOPE | Variable, dependent on N/P ratio |

Note: Direct comparative transfection efficiency data for DODAC across these specific cell lines was not available in the searched literature. DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) is a structurally similar cationic lipid with dioleoyl chains and is often used as a benchmark.

Experimental Protocols

Preparation of DODAC Liposomes by Lipid Film Hydration

This method is a common technique for preparing multilamellar vesicles (MLVs), which can then be processed further to form unilamellar vesicles.

Materials:

-

DODAC

-

Helper lipid (e.g., DOPE or Cholesterol)

-

Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum pump

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS))

-

Water bath sonicator or extruder

Protocol:

-

Dissolve the desired amounts of DODAC and any helper lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask. The lipids should be completely dissolved to ensure a homogenous mixture.

-

Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will form a thin lipid film on the inner surface of the flask.

-

To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours, or overnight.

-

Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid with the highest Tm (for DODAC, this is 49°C).

-

Agitate the flask to disperse the lipid film, which will swell and form MLVs. This can be done by vortexing or gentle shaking.

-

For the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be further processed by sonication or extrusion, respectively.

-

Sonication: Place the MLV suspension in a bath sonicator and sonicate until the suspension becomes clear.

-

Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using a lipid extruder.

-

Characterization of DODAC Liposomes

4.2.1. Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

Instrumentation:

-

A dynamic light scattering instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer).

Protocol:

-

Dilute a small aliquot of the liposome (B1194612) suspension in the appropriate buffer to a suitable concentration for DLS measurement (this is instrument-dependent).

-

Transfer the diluted sample to a disposable cuvette for size measurement or a folded capillary cell for zeta potential measurement.

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Perform the DLS measurement to obtain the hydrodynamic diameter and polydispersity index (PDI) of the liposomes.

-

For zeta potential, apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.

4.2.2. Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

Instrumentation:

-

Differential Scanning Calorimeter

Protocol:

-

Accurately weigh a small amount of the concentrated liposome suspension into an aluminum DSC pan.

-

Prepare a reference pan containing the same volume of buffer.

-

Seal both pans hermetically.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 2°C/min) over a temperature range that encompasses the expected phase transition of DODAC (e.g., 20°C to 70°C).

-

Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.

In Vitro Transfection using DODAC Lipoplexes

Materials:

-

DODAC/helper lipid liposome suspension

-

Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP or luciferase)

-

Serum-free cell culture medium (e.g., Opti-MEM)

-

Mammalian cell line (e.g., HEK293, HeLa, or CHO-K1)

-

Complete cell culture medium with serum

-

Multi-well cell culture plates

Protocol:

-

Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Lipoplex Formation:

-

In a sterile tube, dilute the required amount of pDNA in serum-free medium.

-

In a separate sterile tube, dilute the required amount of the DODAC liposome suspension in serum-free medium. The ratio of cationic lipid to DNA (N/P ratio) needs to be optimized for each cell line and plasmid.

-

Combine the diluted DNA and diluted liposomes, mix gently, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

-

-

Transfection:

-

Remove the growth medium from the cells and wash with PBS.

-

Add the lipoplex-containing medium to the cells.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

-

-

Post-Transfection:

-

After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium containing serum.

-

Incubate the cells for an additional 24-48 hours to allow for gene expression.

-

-

Analysis:

-